molecular formula C12H18N2 B8750550 4-[(1-Methylpyrrolidin-2-yl)methyl]aniline CAS No. 66162-54-7

4-[(1-Methylpyrrolidin-2-yl)methyl]aniline

Cat. No. B8750550
CAS RN: 66162-54-7
M. Wt: 190.28 g/mol
InChI Key: VDSNKERDALCECS-UHFFFAOYSA-N
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Description

4-[(1-Methylpyrrolidin-2-yl)methyl]aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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properties

CAS RN

66162-54-7

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-[(1-methylpyrrolidin-2-yl)methyl]aniline

InChI

InChI=1S/C12H18N2/c1-14-8-2-3-12(14)9-10-4-6-11(13)7-5-10/h4-7,12H,2-3,8-9,13H2,1H3

InChI Key

VDSNKERDALCECS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrogenate 18 g of 2-(4-nitrobenzyl)-1-methylpyrrolidine in ethanol with 300 mg of platinum dioxide/hydrogen. Filter the catalyst from the reaction mixture, concentrate the latter and recrystallize the thus-produced residue from n-hexane to obtain the title compound at a yield of 12.7 g (82% of theory).
Name
2-(4-nitrobenzyl)-1-methylpyrrolidine
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
platinum dioxide hydrogen
Quantity
300 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Boil 2.04 g of 5-(4-aminobenzyl)-1-methylpyrrolidin-2-one and 0.7 g of lithium aluminum hydride under reflux for 20 hours in 20 ml of tetrahydrofuran. Decompose the resulting reaction product by admixing it with ice water. After adding 10 ml of 6 N sodium hydroxide solution to the decomposed product, extract it with diethyl ether. Dry the ether extract over sodium sulfate and concentrate it to obtain the title compound in free-base form. Convert the thus-obtained base into the dihydrochloride [m.p. (from methanol/ether)>242° (decomp.)] with methanol/ethereal hydrochloric acid.
Name
5-(4-aminobenzyl)-1-methylpyrrolidin-2-one
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Reduce 8.5 g of 1-methyl-2-(4-nitrobenzylidene)pyrrolidine in ethanol with platinum/hydrogen. Remove the catalyst and solvent and recrystallize from n-hexane to obtain 3.6 g (49% of theory) of title compound (m.p. 59° to 61°).
Name
1-methyl-2-(4-nitrobenzylidene)pyrrolidine
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
platinum hydrogen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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